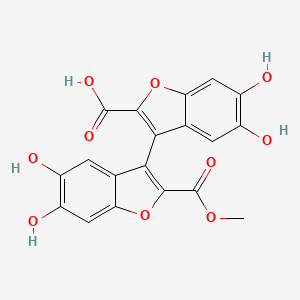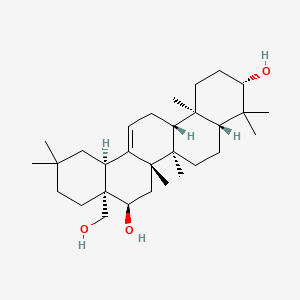
Primulagenin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primulagenin A is a pentacyclic triterpenoid that is oleanane containing a double bond between positions 12 and 13 and substituted by hydroxy groups at the 3beta, 16alpha and 28-positions. It derives from a hydride of an oleanane.
Scientific Research Applications
1. Chemical Transformations and Synthesis
Primulagenin A has been the subject of various chemical studies focusing on its transformation and synthesis. For example, Hensens and Lewis (1971) investigated the acid-catalyzed transformation of primulagenin A, which yielded complex mixtures including new compounds with unique structures, such as a double-bond isomer of aegiceradiol, a C30 aromatic alcohol, and a hydroxy ketone with a cyclopropane ring (Hensens & Lewis, 1971). Additionally, Allen et al. (1972) described the synthesis of primulagenin A and its conversion into echinocystic acid (Allen, Boar, Mcghie, & Barton, 1972).
2. Derivative Formation
The formation of derivatives from primulagenin A has been studied, demonstrating the potential for diverse chemical applications. Hensens, Khong, and Lewis (1976) showed that isopropylidene derivatives could be obtained from primulagenin A through reactions with acetone (Hensens, Khong, & Lewis, 1976).
3. Identification in Natural Sources
Research has also focused on identifying primulagenin A in various natural sources. Zhang Dao-jing, Zhang Si, and Xiao Zhi-hui (2005) isolated primulagenin A from the stem bark of Aegiceras Corniculatum, highlighting its presence in diverse plant species (Zhang Dao-jing, Zhang Si, & Xiao Zhi-hui, 2005).
4. Role in Plant Biology and Ecology
Primulagenin A's role in plant biology and ecology has been a subject of interest. For instance, Jacquemyn, Honnay, Galbusera, and Roldán‐Ruiz (2004) studied the genetic structure of the forest herb Primula elatior, providing insights into the ecological significance of compounds like primulagenin A in plant species (Jacquemyn, Honnay, Galbusera, & Roldán‐Ruiz, 2004).
properties
CAS RN |
465-95-2 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,27-,28+,29+,30+/m0/s1 |
InChI Key |
YHGVYECWZWIVJC-TVZJSHMMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)C)O |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



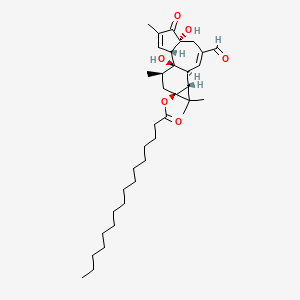


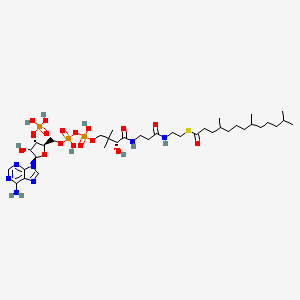
![(2S,3S,4S,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1245937.png)
![1,3-Benzenedicarboxaldehyde, 5-[(1S)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B1245939.png)
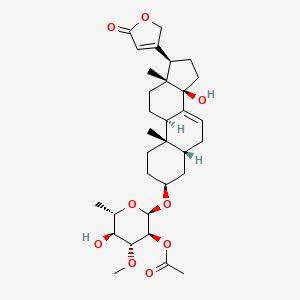
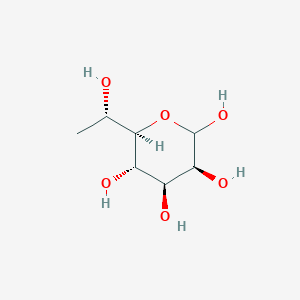
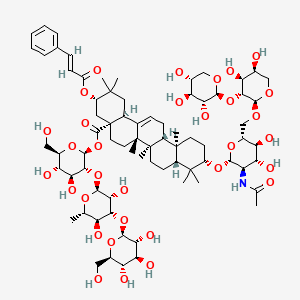
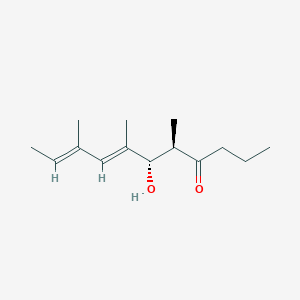
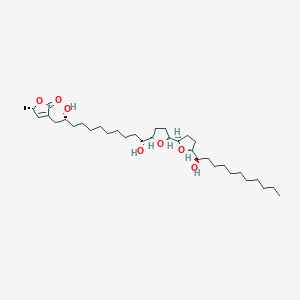
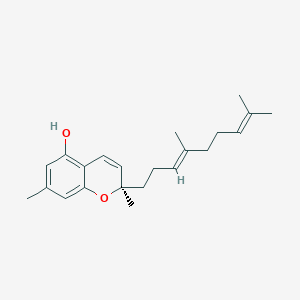
![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)
